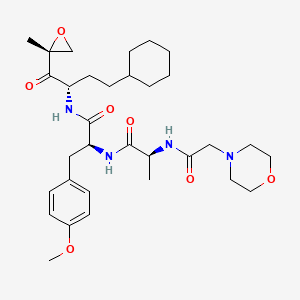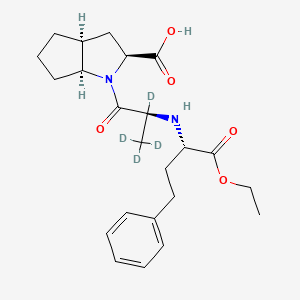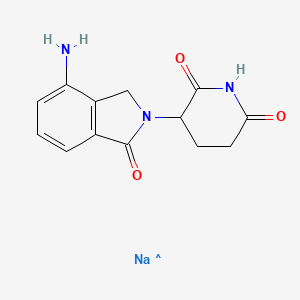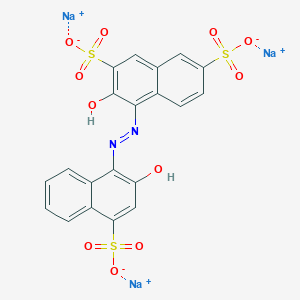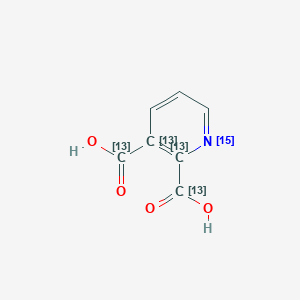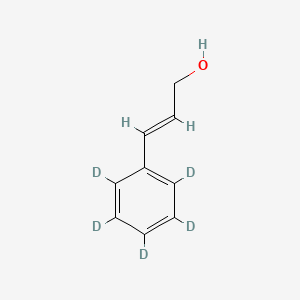
Cinnamyl Alcohol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamyl Alcohol-d5 is a deuterated form of cinnamyl alcohol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Cinnamyl alcohol itself is a naturally occurring compound found in cinnamon and is widely used as a flavoring agent and fragrance. The deuterated form, this compound, is particularly valuable in research for tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
Cinnamyl Alcohol-d5 can be synthesized through various methods. One common approach involves the reduction of deuterated cinnamaldehyde using a suitable reducing agent. Another method includes the biosynthesis of cinnamyl alcohol using engineered Escherichia coli strains that express specific enzymes to convert cinnamic acid into cinnamyl alcohol .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic cascades. For instance, a three-step biocatalytic cascade can be employed, starting from L-phenylalanine, which is converted into cinnamic acid, then reduced to cinnamaldehyde, and finally to cinnamyl alcohol . This method is efficient and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Cinnamyl Alcohol-d5 undergoes various chemical reactions, including:
Oxidation: Cinnamyl alcohol can be oxidized to cinnamaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to dihydrocinnamyl alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in cinnamyl alcohol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: Cinnamaldehyde.
Reduction: Dihydrocinnamyl alcohol.
Substitution: Various cinnamyl derivatives depending on the substituent introduced.
科学的研究の応用
Cinnamyl Alcohol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme activities and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other valuable chemicals
作用機序
The mechanism of action of Cinnamyl Alcohol-d5 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized to cinnamaldehyde, which can further undergo various biochemical transformations. The deuterium atoms in this compound provide a unique advantage in tracing these metabolic pathways and understanding the compound’s effects at a molecular level .
類似化合物との比較
Cinnamyl Alcohol-d5 can be compared with other similar compounds such as:
Cinnamyl Alcohol: The non-deuterated form, commonly used in fragrances and flavoring agents.
Cinnamaldehyde: An oxidized form of cinnamyl alcohol, widely used in the food and fragrance industry.
Cinnamic Acid: A precursor in the biosynthesis of cinnamyl alcohol and its derivatives.
This compound is unique due to the presence of deuterium, which makes it particularly useful in research applications for studying metabolic pathways and reaction mechanisms .
特性
分子式 |
C9H10O |
|---|---|
分子量 |
139.21 g/mol |
IUPAC名 |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,5D,6D |
InChIキー |
OOCCDEMITAIZTP-UVQGXXJBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/CO)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


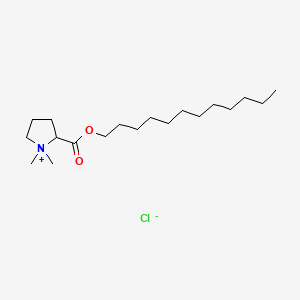
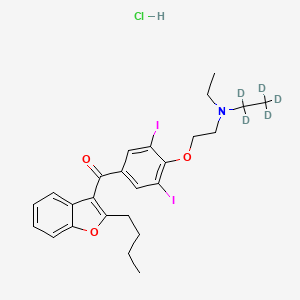
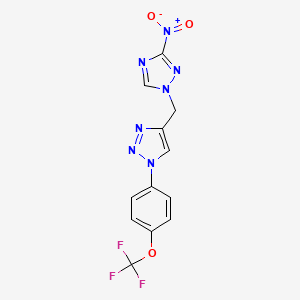
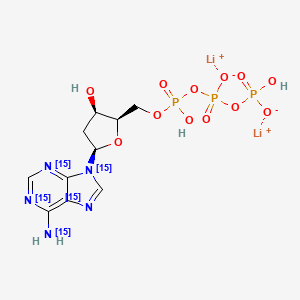
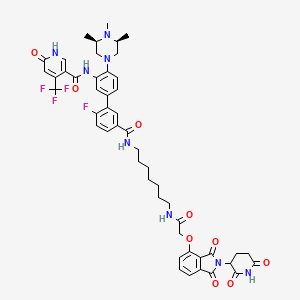
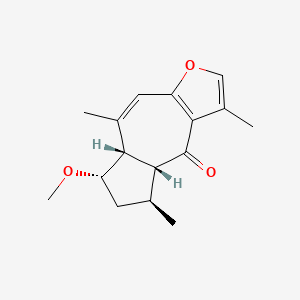
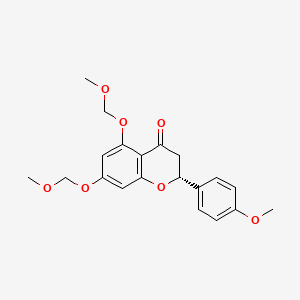
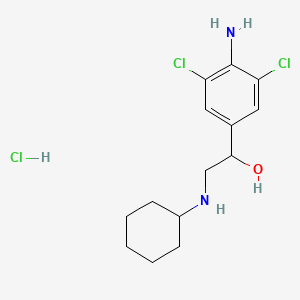
![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
